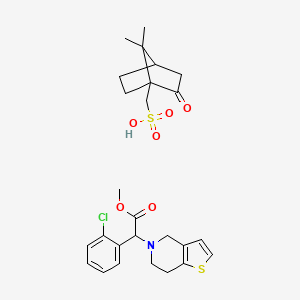

Clopidogrel Camphorsulfonate

Description

Contextualization within Thienopyridine Antiplatelet Agent Research

Thienopyridines are a class of drugs that act as prodrugs, meaning they are metabolized in the liver to form active metabolites. nih.gov These active metabolites then function as non-competitive antagonists of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on the surface of platelets. nbinno.comnih.gov By blocking this receptor, they prevent the activation of the glycoprotein (B1211001) IIb/IIIa complex, a key step in platelet aggregation. nbinno.com This mechanism of action is vital in preventing the formation of blood clots in patients with cardiovascular diseases. nbinno.comresearchgate.net

Clopidogrel (B1663587) is a prominent member of the thienopyridine class. nih.govresearchgate.net Research in this area has focused on improving the efficacy and safety profiles of these agents. Clopidogrel itself shows variability in patient response due to genetic polymorphisms of the CYP2C19 enzyme, which is involved in its metabolic activation. nih.gov This has spurred further research into novel thienopyridine derivatives and optimized formulations to ensure consistent antiplatelet effects. nih.gov

Role as a Pharmaceutical Intermediate and Active Pharmaceutical Ingredient Salt

Clopidogrel Camphorsulfonate serves a dual purpose in the pharmaceutical industry. It is primarily utilized as a key intermediate in the synthesis of clopidogrel bisulfate, which is the active pharmaceutical ingredient (API) in many commercial formulations. The use of camphorsulfonate is particularly effective for chiral resolution, a critical step in isolating the therapeutically active S-enantiomer of clopidogrel with high enantiomeric excess.

In some contexts, this compound itself can be considered an active pharmaceutical ingredient salt. nbinno.comgoogle.comwipo.int An API salt is a form of a drug where the active ingredient is combined with a salt-forming acid or base to improve its properties.

Rationale for Camphorsulfonate Salt Formation in Drug Development

The selection of a specific salt form for a drug is a critical decision in pharmaceutical development, aimed at optimizing the drug's physicochemical and biopharmaceutical properties. nih.gov The formation of salts can enhance solubility, stability, and manufacturability. nih.govchem-soc.si

In the case of clopidogrel, various salt forms have been investigated, including hydrogen sulfate (B86663), hydrochloride, hydrobromide, and besylate. chem-soc.siresearchgate.net The use of camphorsulfonic acid to form this compound offers several advantages. Camphorsulfonic acid is a strong acid that can effectively form salts with basic compounds. The resulting camphorsulfonate salt of clopidogrel has been shown to be optically pure, thermostable, and non-hygroscopic, which are desirable characteristics for a pharmaceutical product. google.comwipo.int While some studies indicate that this compound may have slightly lower aqueous solubility compared to the hydrogen sulfate salt, its stability and non-hygroscopic nature make it an excellent choice for pharmaceutical applications. nbinno.comchem-soc.si The improved stability can lead to a longer shelf life and more consistent product quality. google.comwipo.int

Furthermore, the use of camphorsulfonic acid is a well-established strategy in drug development to enhance the properties of poorly soluble drugs. rsc.org For instance, forming a salt with camphorsulfonic acid has been shown to significantly increase the solubility of other drugs like dapsone. rsc.org The large and hydrophobic nature of the camphorsulfonate ion can influence the crystal packing and solid-state properties of the resulting salt. chem-soc.si

Properties

Molecular Formula |

C26H32ClNO6S2 |

|---|---|

Molecular Weight |

554.1 g/mol |

IUPAC Name |

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |

InChI |

InChI=1S/C16H16ClNO2S.C10H16O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7,9,15H,6,8,10H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14) |

InChI Key |

XEENARPWPCQXST-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 |

Origin of Product |

United States |

Synthetic Chemistry and Enantiomeric Resolution of Clopidogrel Camphorsulfonate

Clopidogrel (B1663587) Camphorsulfonate is a specific salt of the active (S)-enantiomer of clopidogrel. The synthesis of this compound is a multi-stage process that involves the initial creation of a racemic mixture of clopidogrel, followed by a crucial enantiomeric resolution step to isolate the desired stereoisomer. This process is followed by the formation of the camphorsulfonate salt.

Solid State Chemistry and Polymorphism

Crystalline Forms and Polymorphic Landscape of Clopidogrel (B1663587) Camphorsulfonate

Clopidogrel camphorsulfonate exists in various crystalline and amorphous forms. google.com The specific enantiomer of camphorsulfonic acid used during the salt formation process dictates the resulting crystalline structure. The two primary crystalline forms are designated as A1, formed with (-)-(1R)-camphor-10-sulfonic acid, and B1, formed with (+)-(1S)-camphor-10-sulfonic acid. google.com Additionally, amorphous forms, designated A2 and B2, can be prepared from these crystalline structures. google.comgoogle.com

Detailed analytical techniques are used to characterize and differentiate the polymorphic forms of this compound. These methods include Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Polymorphic Form A1

Form A1 is the crystalline salt of clopidogrel with (-)-(1R)-camphor-10-sulfonic acid. google.com Its unique crystal lattice gives rise to a characteristic PXRD pattern with major peaks at specific 2θ angles. Thermal analysis by DSC shows a distinct melting endotherm, and its FT-IR spectrum reveals characteristic absorption peaks corresponding to its molecular structure. google.com

Table 1: Powder X-ray Diffraction (PXRD) Data for this compound Form A1 google.com

| 2θ Angle |

|---|

| 8.2 |

| 8.7 |

| 11.2 |

| 16.4 |

| 17.0 |

| 18.6 |

| 19.1 |

| 20.6 |

| 22.7 |

| 23.9 |

| 24.3 |

| 26.2 |

| 27.3 |

| 36.9 |

This table is interactive. You can sort and filter the data.

Table 2: Physicochemical Characterization of Form A1 google.com

| Analytical Technique | Observed Characteristics |

|---|---|

| Differential Scanning Calorimetry (DSC) | Heat absorption starts at ~165 °C, with a maximum peak at ~168 °C. |

| Melting Point | 162 to 165 °C |

| Fourier-Transform Infrared (FT-IR) Spectroscopy (cm⁻¹) | Major peaks at 2956, 1756, 1737, 1471, 1454, 1438, 1324, 1304, 1266, 1243, 1226, and 1190. |

This table is interactive. You can sort and filter the data.

Polymorphic Form B1

Form B1 is the crystalline salt formed between clopidogrel and (+)-(1S)-camphor-10-sulfonic acid. google.com Similar to Form A1, it is distinguished by a unique set of analytical data.

Table 3: Powder X-ray Diffraction (PXRD) Data for this compound Form B1 google.com

| 2θ Angle |

|---|

| 8.3 |

| 11.5 |

| 13.0 |

| 13.3 |

| 14.1 |

| 15.0 |

| 17.1 |

| 18.3 |

| 18.9 |

| 19.8 |

| 21.4 |

| 22.4 |

| 25.1 |

| 26.0 |

This table is interactive. You can sort and filter the data.

The stability of different polymorphic forms is a critical factor for pharmaceutical development. Crystalline forms A1 and B1 of this compound demonstrate high stability against moisture and heat. google.comgoogle.com When subjected to accelerated stability testing conditions (60°C and 75% relative humidity for over 28 days), these forms maintain their original water content, indicating they are not hygroscopic. google.com

Amorphous forms can be generated from these stable crystalline structures. For instance, the amorphous Form A2 can be prepared by dissolving crystalline Form A1 in an organic solvent (such as methanol, ethanol, or acetone) and then rapidly removing the solvent by spray drying or evaporation under reduced pressure. google.com

Crystallographic Analysis and Structural Elucidation

The arrangement of molecules within the crystal lattice defines the polymorphic form and its properties. Crystallographic analysis provides insight into the intermolecular interactions that stabilize the crystal structure.

In the this compound salt, the primary interaction is the ionic bond between the protonated tertiary amine of the clopidogrel molecule and the negatively charged sulfonate group of the camphorsulfonate counterion. In addition to this strong ionic interaction, hydrogen bonding plays a significant role in stabilizing the crystal lattice. The hydrogen atom on the protonated nitrogen of the clopidogrel cation can form a strong hydrogen bond with an oxygen atom of the sulfonate group. These interactions are fundamental to the formation and stability of the crystalline salt.

Clopidogrel is a chiral molecule, with only the (S)-enantiomer being pharmacologically active. mdpi.comgoogle.com Camphorsulfonic acid is a widely used chiral resolving agent in organic chemistry. The process of forming the this compound salt is a practical and efficient method for separating the desired (S)-clopidogrel from a racemic mixture. google.comderpharmachemica.com

When a racemic mixture of clopidogrel is reacted with a single enantiomer of camphorsulfonic acid (e.g., (-)-(1R)-camphor-10-sulfonic acid), two diastereomeric salts are formed. These diastereomers have different physical properties, most notably different solubilities in a given solvent system. google.com Due to its lower solubility, the salt containing the (S)-clopidogrel enantiomer preferentially crystallizes out of the solution, allowing for its separation from the more soluble salt containing the (R)-enantiomer. google.com This crystallization-based resolution process can significantly increase the optical purity, or enantiomeric excess (ee), of the clopidogrel. It has been shown that even starting with clopidogrel of a relatively low optical purity (90.0% ee), the resulting camphorsulfonate salt can achieve a significantly higher optical purity of at least 98.5% ee. google.com

Impact of Polymorphism on Pharmaceutical Properties

The specific crystalline form of this compound has a direct impact on key pharmaceutical properties, particularly stability and solubility.

Stability: The camphorsulfonate salt of clopidogrel, particularly the crystalline forms A1 and B1, was developed to provide a more stable alternative to other salts, such as clopidogrel hydrogen sulfate (B86663). google.comgoogle.com The hydrogen sulfate salt is known to be unstable under accelerated conditions of high temperature and humidity, leading to the generation of impurities. google.comgoogle.com In contrast, this compound and its polymorphs are significantly less hygroscopic and more stable against both moisture and heat. google.com This enhanced stability ensures a longer shelf life and maintains the purity of the active ingredient over time. google.com

Solubility: The solubility of an active pharmaceutical ingredient is crucial for its dissolution and subsequent absorption in the body. Polymorphic forms A1 and B1 of this compound exhibit satisfactory water solubilities of approximately 4.0 mg/mL in a saturated aqueous solution. google.com This property suggests effective dissolution from a solid dosage form. google.com

Table 4: Compound Names Mentioned in the Article

| Compound Name | Role/Type |

|---|---|

| Clopidogrel | Active Pharmaceutical Ingredient |

| This compound | Salt form of Clopidogrel |

| (-)-(1R)-camphor-10-sulfonic acid | Chiral resolving agent / Counterion |

| (+)-(1S)-camphor-10-sulfonic acid | Chiral resolving agent / Counterion |

| Clopidogrel Hydrogen Sulfate | Another salt form of Clopidogrel |

| Methanol | Organic Solvent |

| Ethanol | Organic Solvent |

| Acetone | Organic Solvent |

This table is interactive. You can sort and filter the data.

Influence on Physicochemical Attributes

The polymorphic form of this compound significantly impacts its fundamental physicochemical properties, such as solubility and stability, which are pivotal for its therapeutic efficacy and processability into a final dosage form.

Solubility and Stability:

A preformulation study comparing various clopidogrel acid addition salts revealed that this compound has slightly lower aqueous solubility compared to the hydrogen sulfate, hydrochloride, and hydrobromide salts google.com. However, specific polymorphic forms of this compound have been found to possess satisfactory water solubility, on the order of 4.0 mg/mL researchgate.net. This characteristic is crucial as adequate solubility is a prerequisite for dissolution and subsequent absorption in the body.

Perhaps the most significant advantage of the camphorsulfonate salt lies in its improved stability. Patents have disclosed that polymorphic forms of this compound are less hygroscopic and demonstrate greater stability against moisture and heat when compared to the conventional hydrogen sulfate salt google.com. This enhanced stability is a critical attribute, as it can prevent degradation of the API, thereby maintaining its purity and therapeutic effectiveness over its shelf life. The improved stability also minimizes the formation of impurities, which is a key consideration for patient safety and regulatory compliance.

For instance, certain polymorphic forms of this compound, when subjected to accelerated stability conditions of 60°C and 75% relative humidity for over 28 days, were found to maintain their original water content, underscoring their low hygroscopicity and high stability researchgate.net.

Below is an interactive data table summarizing the key physicochemical attributes of different clopidogrel salts from a preformulation study.

| Salt Form | Melting Point (°C) | Hygroscopicity | Aqueous Solubility |

| This compound | ~165 | Low | Slightly lower than other salts |

| Clopidogrel Hydrogen Sulfate (Form I) | ~184 | High | Comparable to other salts |

| Clopidogrel Hydrogen Sulfate (Form II) | ~176 | High | Comparable to other salts |

| Clopidogrel Hydrochloride | - | Moderate | Comparable to other salts |

| Clopidogrel Hydrobromide | - | High (monohydrate) | Comparable to other salts |

Data compiled from a preformulation investigation of clopidogrel addition salts.

Implications for Manufacturing Processability and Quality Control

The distinct solid-state properties of this compound polymorphs have direct and significant implications for the manufacturing process and the establishment of robust quality control measures.

Manufacturing Processability:

The selection of a specific polymorphic form of an API is a critical decision in pharmaceutical development, as it can profoundly affect the manufacturability of the final drug product. Properties such as crystal habit, particle size, flowability, and compressibility are all influenced by the polymorphic form and can impact the efficiency and consistency of manufacturing operations.

While detailed comparative studies on the manufacturability of different this compound polymorphs are not extensively available in the public domain, the lower hygroscopicity of the camphorsulfonate salt compared to the hydrogen sulfate salt is a significant advantage in terms of handling and processing google.com. Materials with high hygroscopicity can exhibit poor flow and compaction properties, and may require stringent environmental controls during manufacturing to prevent moisture uptake and potential degradation. The reduced hygroscopicity of this compound simplifies handling and may lead to a more robust manufacturing process.

The choice of a stable polymorph is also crucial to prevent polymorphic transformations during manufacturing steps such as milling, granulation, and compression. Such transformations can lead to changes in the physicochemical properties of the API, potentially affecting the dissolution rate and bioavailability of the final product. Therefore, a thorough understanding and control of the polymorphic form of this compound is essential to ensure consistent product quality.

Quality Control:

The potential for polymorphism in this compound necessitates the implementation of rigorous quality control strategies to ensure the identity, purity, and consistency of the desired solid form throughout the manufacturing process and in the final drug product.

A variety of analytical techniques are employed to characterize and monitor the polymorphic forms of this compound. These include:

X-Ray Powder Diffraction (XRPD): This is a primary and powerful technique for identifying and differentiating between different crystalline forms, as each polymorph exhibits a unique diffraction pattern.

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of the different polymorphs, which are characteristic thermal properties.

Infrared (IR) Spectroscopy: IR spectroscopy can also be used to distinguish between polymorphs, as they may exhibit subtle differences in their vibrational spectra due to different molecular conformations and intermolecular interactions in the crystal lattice.

These analytical methods are integral to a comprehensive quality control program for this compound. They are used to:

Confirm the identity of the desired polymorphic form in the raw API.

Monitor for any polymorphic transitions that may occur during manufacturing.

Ensure batch-to-batch consistency of the solid form in the final dosage form.

By implementing these quality control measures, manufacturers can ensure that each batch of the drug product contains the correct polymorphic form of this compound, thereby guaranteeing its intended performance and therapeutic effect.

Chemical Stability and Degradation Kinetics

Stability Profile under Environmental Stress Conditions

The stability of a pharmaceutical compound under environmental stress is a critical factor in its development and formulation. Clopidogrel (B1663587) Camphorsulfonate has demonstrated a superior stability profile, especially concerning its resistance to moisture and heat.

Resistance to Moisture and Hygroscopicity Comparative Analysis

Hygroscopicity, the tendency of a substance to absorb moisture from the air, can significantly impact the stability and handling of a drug substance. Comparative studies have shown that Clopidogrel Camphorsulfonate is non-hygroscopic, a significant advantage over the more hygroscopic clopidogrel bisulfate salt. chem-soc.siresearchgate.net This lower affinity for water contributes to its enhanced stability.

In a comparative analysis of different clopidogrel salts, the camphorsulfonate salt exhibited lower hygroscopicity compared to the hydrogen sulfate (B86663) forms. chem-soc.siresearchgate.net This property is crucial for the development of stable solid dosage forms, as it minimizes the potential for degradation initiated by the presence of water.

Interactive Data Table: Comparative Hygroscopicity of Clopidogrel Salts

| Clopidogrel Salt Form | Hygroscopicity Level | Reference |

| Camphorsulfonate | Non-hygroscopic/Low | chem-soc.siresearchgate.net |

| Hydrogen Sulfate (Polymorphs) | Higher hygroscopicity | chem-soc.siresearchgate.net |

Thermal Degradation Behavior

Thermal stability is another crucial parameter for a drug substance. While specific kinetic data for the thermal degradation of this compound is not extensively detailed in publicly available literature, preformulation studies indicate its superior thermal stability compared to other salts. chem-soc.siresearchgate.net Differential Scanning Calorimetry (DSC) analysis of various clopidogrel salts has shown that the camphorsulfonate salt possesses a distinct thermal profile, though detailed degradation onset temperatures and kinetic parameters remain a subject for more specific investigation. chem-soc.siresearchgate.net The inherent stability of the camphorsulfonate salt suggests a higher activation energy barrier for thermal decomposition compared to less stable forms.

Identification and Elucidation of Degradation Products

Understanding the degradation products of a pharmaceutical compound is essential for ensuring its safety and efficacy. While extensive studies have been conducted on the degradation of clopidogrel bisulfate, specific and detailed research focusing solely on the degradation products of this compound is limited. However, the general degradation pathways of the clopidogrel molecule are expected to be similar regardless of the salt form, primarily involving hydrolysis and oxidation. researchgate.net

Analytical Strategies for Degradation Product Characterization

The characterization of clopidogrel degradation products typically employs a combination of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a fundamental tool for separating the parent drug from its impurities and degradation products. veeprho.comsphinxsai.com When coupled with mass spectrometry (LC-MS), it allows for the identification of these products by providing information on their molecular weights and fragmentation patterns. veeprho.com

Further structural elucidation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy, which provide detailed information about the chemical structure of the isolated degradation products. manasalifesciences.com

Postulated Degradation Pathways and Mechanisms of Decomposition

Based on the known chemistry of the clopidogrel molecule, the primary degradation pathways for this compound are likely to be consistent with those observed for other clopidogrel salts. researchgate.netgoogle.com

The main postulated degradation pathways include:

Hydrolysis: The ester functional group in the clopidogrel molecule is susceptible to hydrolysis, which would lead to the formation of clopidogrel carboxylic acid. This is a well-documented degradation pathway for clopidogrel in general. google.com

Oxidation: The tertiary amine in the tetrahydrothienopyridine ring system can undergo oxidation to form an N-oxide derivative.

It is important to note that while these pathways are chemically plausible for this compound, the rate and extent of degradation are expected to be lower due to the stabilizing effect of the camphorsulfonate counter-ion.

Degradation Mechanisms via Chemical Reactions

The chemical degradation of this compound primarily involves nucleophilic attack on the ester group (hydrolysis) and oxidation of the nitrogen atom.

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be catalyzed by both acidic and basic conditions. The mechanism involves the attack of a water molecule on the carbonyl carbon of the ester, followed by the elimination of methanol. The lower hygroscopicity of the camphorsulfonate salt reduces the availability of water, thereby slowing down this degradation process. chem-soc.siresearchgate.net

Oxidative degradation typically involves the reaction of the lone pair of electrons on the nitrogen atom with an oxidizing agent, leading to the formation of the N-oxide. The stability of this compound suggests a reduced susceptibility to such oxidative processes under normal storage conditions.

Kinetic Modeling of Degradation Processes

Kinetic modeling of degradation processes is crucial for predicting the shelf-life and determining appropriate storage conditions for pharmaceutical products. For clopidogrel, kinetic studies have primarily focused on its hydrolysis.

The alkaline degradation of clopidogrel has been shown to follow first-order reaction kinetics. nih.gov This model implies that the rate of degradation is directly proportional to the concentration of the drug. A kinetic study of clopidogrel bisulfate under alkaline conditions determined specific rate constants for this process. nih.gov The stability is also known to be pH-dependent, with a reported time to reach 90% of the initial concentration (t₉₀) of 52.7 days at pH 5.6 when stored at 37°C. google.com Such data are vital for formulating aqueous preparations and predicting their stability over time. The development of a kinetic model often involves analyzing the concentration of the drug over time under specific conditions (e.g., temperature, pH) and fitting the data to a suitable mathematical model (e.g., zero-order, first-order, second-order kinetics). nih.govresearchgate.net

| Kinetic Parameter | Value | Condition | Model |

| Half-life (t₁/₂) | 6.42 hours nih.gov | Alkaline Hydrolysis | First-Order Reaction nih.gov |

| Reaction Rate Constant (K) | 0.1080 mol/h nih.gov | Alkaline Hydrolysis | First-Order Reaction nih.gov |

| t₉₀ | 52.7 days google.com | 0.1 M Phosphate Buffer (pH 5.6) at 37°C | pH-Dependent Hydrolysis google.com |

Analytical Methodologies for Characterization and Quality Control

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and quantification of Clopidogrel (B1663587) Camphorsulfonate. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its structure and concentration.

Infrared Spectroscopy (FTIR) for Polymorphic and Structural Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used for both the qualitative and quantitative analysis of clopidogrel salts. farmaceut.org It is particularly valuable for solid-state characterization, including the identification of functional groups and the differentiation of polymorphic forms. farmaceut.orgresearchgate.net

The FTIR spectrum of a clopidogrel salt provides a unique molecular fingerprint. For instance, the spectrum of clopidogrel bisulfate, a closely related salt, shows a strong absorbance band for the C=O stretching vibration of the ester group at approximately 1752 cm⁻¹ and a band for the O-H stretch of the hydrogen sulfate (B86663) moiety around 3012 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are also observed near 3121 cm⁻¹. researchgate.net Similar characteristic bands corresponding to the clopidogrel and camphorsulfonate moieties would be expected for Clopidogrel Camphorsulfonate, allowing for its structural confirmation.

Furthermore, FTIR is a key tool in polymorphic analysis. Different crystalline forms (polymorphs) of a compound will exhibit distinct FTIR spectra due to differences in their crystal lattice and intermolecular interactions. farmaceut.orgnih.gov Studies on clopidogrel bisulfate have shown that its two primary polymorphic forms can be readily distinguished by unique vibrational peaks. farmaceut.org For example, Form II is characterized by a band at 1029 cm⁻¹, which is absent in Form I. farmaceut.org This ability to differentiate polymorphs is crucial, as different crystalline forms can have varying physical properties, including stability and solubility. The analysis is typically performed on a potassium bromide (KBr) disk, and it has been demonstrated that the pressure applied during pellet preparation does not induce phase transformations. farmaceut.orggoogle.com

Table 1: Characteristic FTIR Absorption Bands for Clopidogrel Salts

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| ~3121 | Aromatic C-H Stretch | researchgate.net |

| ~3012 | O-H Stretch (from counter-ion, e.g., bisulfate) | researchgate.net |

| 1760–1735 | C=O Stretch (Ester) | mdpi.com |

| ~1210 | C-N Stretch | mdpi.com |

| ~1029 | Characteristic peak for Form II (bisulfate salt) | farmaceut.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to confirm the molecular structure and identify impurities or degradation products. nih.govijper.orgresearchgate.net

¹H NMR provides information on the number and environment of protons in the molecule, while ¹³C NMR details the carbon skeleton. Together, they allow for a complete assignment of the clopidogrel and camphorsulfonate structures. For example, in the analysis of clopidogrel degradation products, the disappearance of the methoxy group signal in the ¹H NMR spectrum was a key indicator of ester hydrolysis. ijper.org

Solid-state NMR (ssNMR) is particularly useful for characterizing the compound in its solid form and can distinguish between different salts and polymorphs. A study comparing various clopidogrel acid addition salts, including camphorsulfonate (CSA), demonstrated significant differences in their ¹³C solid-state NMR spectra. researchgate.netresearchgate.net These differences arise from the distinct chemical environments of the carbon atoms due to unique crystal packing arrangements, confirming the different solid-state structures of the salts. researchgate.net

UV-Visible Spectrophotometry Applications

UV-Visible spectrophotometry is a simple, cost-effective, and widely used method for the quantitative analysis of clopidogrel in bulk and pharmaceutical forms. dergipark.org.tr The method is based on the principle that the drug absorbs light in the UV-visible range, and the absorbance is directly proportional to its concentration (Beer's Law).

The wavelength of maximum absorbance (λmax) for clopidogrel is highly dependent on the solvent used for analysis. dergipark.org.trsphinxsai.comjetir.orgmdpi.com This variability necessitates method-specific validation. For instance, a λmax of 219 nm has been reported in 0.1 N HCl, 230 nm in 0.1N ethanolic HCl, and 202 nm in a methanol-acetonitrile mixture. dergipark.org.trsphinxsai.comjetir.org Derivative spectrophotometry can also be employed, which can enhance specificity and resolve overlapping spectra in multi-component formulations. nih.gov For example, a first-order derivative method uses the absorption at 232.5 nm for the quantification of clopidogrel bisulfate in the presence of aspirin. nih.gov

Table 2: Reported UV Absorption Maxima (λmax) for Clopidogrel in Various Solvents

| λmax (nm) | Solvent/Method | Reference |

| 202 | Methanol-Acetonitrile (50:50 v/v) | dergipark.org.tr |

| 219 | 0.1 N Hydrochloric Acid | sphinxsai.com |

| 230 | 0.1 N Ethanolic Hydrochloric Acid | jetir.org |

| 242 | Simulated Nasal Fluid | rjptonline.org |

| 270, 276 | Aqueous Solution | mdpi.com |

| 232.5 | 0.1 N HCl (First Derivative Method) | nih.gov |

Chromatographic Separation Techniques

Chromatographic techniques are paramount for assessing the purity of this compound. These methods separate the active compound from any impurities, including process-related substances, degradation products, and stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for determining the purity and assay of clopidogrel. researchgate.net Reversed-phase HPLC (RP-HPLC) is most commonly used, offering high resolution and sensitivity for separating clopidogrel from its potential impurities. researchgate.net

A typical RP-HPLC method involves a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. derpharmachemica.comnih.gov Detection is usually performed using a UV detector at a wavelength where clopidogrel absorbs significantly, such as 220 nm or 240 nm. derpharmachemica.comhplc.eu Gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate impurities with a wide range of polarities. derpharmachemica.com For instance, a stability-indicating method was developed using a gradient of 0.1% trifluoroacetic acid in water and acetonitrile, which successfully separated degradation products not resolved by the official USP method. derpharmachemica.com The validation of these HPLC methods is performed according to ICH guidelines, ensuring specificity, linearity, precision, and accuracy. nih.gov

Table 3: Examples of HPLC Conditions for Clopidogrel Purity Analysis

| Stationary Phase | Mobile Phase | Detection | Reference |

| Kromasil 100 C18 | Gradient: 0.1% TFA in Water / 0.1% TFA in Acetonitrile | UV at 220 nm | derpharmachemica.com |

| C18 | Isocratic: Acetonitrile - 40mM Formic Acid (70:30 v/v) | UV at 220 nm | researchgate.net |

| Not Specified | Not Specified (Enantiospecific Method) | UV at 220 nm | hplc.eu |

| Not Specified | Optimized using Box-Behnken design (TFA buffer) | UV | nih.gov |

Chiral Chromatography for Enantiomeric Excess Determination

Clopidogrel is a chiral molecule, with the S-(+)-enantiomer being the pharmacologically active form. The R-(-)-enantiomer is considered an impurity, and its presence must be strictly controlled. ubbcluj.ro Chiral chromatography is the definitive method for separating and quantifying the enantiomers to determine the enantiomeric excess of the S-form.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Various types of CSPs have been successfully employed, including those based on cellulose derivatives, proteins, and cyclodextrins. ubbcluj.ronih.govresearchgate.net

Cellulose-based CSPs: A method using a Chiralcel OJ-RH column with a mobile phase of methanol/water provided baseline resolution of the S-enantiomer from its R-impurity. nih.govresearchgate.net

Protein-based CSPs: The United States Pharmacopeia (USP) describes a method using an ovomucoid-based column. ubbcluj.ro Another study utilized a Chiral-AGP (alpha-1-acid glycoprotein) column to resolve the enantiomers, with retention times of 14.9 minutes for the S-enantiomer and 20.4 minutes for the R-enantiomer. nih.gov

Supercritical Fluid Chromatography (SFC): Chiral SFC is an alternative to HPLC that can offer faster separations. A study evaluating 11 different CSPs found that a Chiralcel OD-H column provided the best separation of clopidogrel enantiomers using this technique. scirp.orgresearchgate.net

The development of a robust chiral separation method is a critical component of the quality control strategy for this compound, ensuring the therapeutic efficacy and safety of the final drug product. ubbcluj.ro

Table 4: Examples of Chiral Chromatography Conditions for Clopidogrel Enantiomer Separation

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

| HPLC | Chiralcel OJ-RH (Cellulose-based) | Methanol / Water (100:15) | Not specified | nih.govresearchgate.net |

| HPLC | Chiral-AGP (Protein-based) | 16% Acetonitrile, 1 mM N,N-dimethyloctylamine, 10 mM Ammonium Acetate | Not specified | nih.gov |

| SFC | Chiralcel OD-H (Cellulose-based) | Supercritical CO₂ with modifier (e.g., 2-propanol) | UV at 215 nm | researchgate.net |

| UPLC-MS/MS | Lux Cellulose-3 | Methanol / Formic Acid (100/0.1 v/v) | MS/MS | nih.gov |

| HPLC | Ultron ES-OVM (Ovomucoid) | Phosphate buffer - Acetonitrile mixtures | UV at 220 nm | ubbcluj.ro |

Ion Chromatography for Counter Ion Quantification

Ion chromatography (IC) is a precise and accurate method for the quantification of the camphorsulfonate counter-ion in the this compound salt. This technique is often preferred over titration and HPLC-UV methods for its specificity and reliability in analyzing counter-ions in active pharmaceutical ingredients (APIs). ijpsr.com

A validated method for the analysis of camphor sulfonic acid involves suppressed conductivity anion chromatography. The sample is typically dissolved in a simple aqueous diluent, such as Milli-Q water, and injected into the IC system. Separation is achieved using a specialized column, for instance, a Metrosep A Supp1 column (250 mm length, 4.0 mm ID, 5.0 µm particle size), followed by detection using a suppressed conductivity detector. ijpsr.com

Validation studies, following ICH guidelines, have demonstrated the method's high precision and accuracy. Linearity is consistently achieved with correlation coefficients greater than 0.999. The precision is confirmed by a relative standard deviation (% RSD) of the area response for standard injections, which is typically below 2.0%. Accuracy is also high, with recovery values generally falling between 97% and 102%. ijpsr.com

Liquid Chromatography-Mass Spectrometry (LC-MS/TOF, LC-MSn) for Degradation Product Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for identifying and characterizing degradation products of clopidogrel. Forced degradation studies under various stress conditions (acidic, basic, neutral hydrolysis, oxidative, thermal, and photolytic) are performed to induce degradation and assess the stability of the drug substance. researchgate.net

Using LC-MS, degradation products can be separated and their mass-to-charge ratios (m/z) determined, which provides crucial information for structural elucidation. For clopidogrel, degradation in acidic, basic, and neutral conditions often leads to the formation of Clopidogrel Carboxylic Acid. researchgate.net Oxidative stress conditions can produce additional degradation products. researchgate.net

A common LC-MS/TOF method might utilize a C8 or similar column with a mobile phase consisting of a gradient of aqueous formic acid and acetonitrile. researchgate.netmtc-usa.com The mass spectrometer, operating in positive electrospray ionization (ESI-POS) mode, can identify the parent clopidogrel molecule and its degradants. mtc-usa.commtc-usa.com

| Compound | Molecular Ion [M+H]+ (m/z) |

| Clopidogrel | 322.0663 |

| Clopidogrel Carboxylic Acid | 308.0507 |

| Clopidogrel N-oxide | 338.02 |

This data is based on findings from forced degradation studies of clopidogrel salts. mtc-usa.commtc-usa.com

Thermal Analysis Methods

Thermal analysis techniques are fundamental in characterizing the solid-state properties of this compound, particularly its thermal stability and polymorphic nature.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymorphic Characterization

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is crucial for identifying melting points, phase transitions, and characterizing different polymorphic forms of clopidogrel salts. tainstruments.com

Different polymorphs of a compound will exhibit unique thermal profiles, including distinct melting endotherms. nih.gov For example, a study on this compound identified a polymorphic form (Form A1) with a heat absorption that begins around 165°C and reaches its maximum at approximately 168°C, with an observed melting point between 162°C and 165°C. google.com The complexity of thermal behavior, where a less stable form may convert to a more stable one upon heating, can be effectively studied using DSC. tainstruments.com The use of high-speed DSC can be particularly advantageous for analyzing metastable polymorphs by inhibiting concurrent recrystallization during the scan. nih.govtainstruments.com

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of this compound. TGA analysis can indicate whether a crystalline form is anhydrous or a solvate by showing mass loss at specific temperatures. srce.hr For many clopidogrel salts, TGA curves show no significant mass loss before the onset of decomposition, indicating the forms are anhydrous and non-solvated. srce.hr

X-ray Diffraction Techniques

X-ray diffraction is an indispensable tool for the solid-state characterization of crystalline pharmaceutical materials like this compound.

Powder X-ray Diffraction (XRPD) for Polymorphic Identification and Crystalline Purity

Powder X-ray Diffraction (XRPD) is the primary technique for identifying and differentiating crystalline polymorphs. Each polymorphic form has a unique crystal lattice, which results in a characteristic XRPD pattern with diffraction peaks at specific 2θ angles. scielo.br This "fingerprint" allows for unambiguous identification and assessment of the crystalline purity of a sample. srce.hr

Patents and research literature describe several polymorphic forms of this compound, each defined by its unique XRPD pattern. The presence of sharp, well-defined peaks indicates a high degree of crystallinity.

| Polymorphic Form | Characteristic XRPD Peaks (2θ) google.com |

| Form A1 | 8.2, 8.7, 11.2, 16.4, 17.0, 18.6, 19.1, 20.6, 22.7, 23.9, 24.3, 26.2, 27.3, 36.9 |

| Form B1 | 8.3, 11.5, 13.0, 13.3, 14.1, 15.0, 17.1, 18.3, 18.9, 19.8, 21.4, 22.4, 25.1, 26.0 |

| Form B2 | 7.9, 11.9, 14.1, 15.1, 15.7, 17.5, 17.8, 19.2, 19.5, 20.9, 24.9 |

The table lists major peaks for different polymorphic forms of this compound as described in patent literature. google.com

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids, providing unequivocal determination of a molecule's absolute configuration. researchgate.netspringernature.comnih.gov For a chiral molecule like Clopidogrel, which contains a stereocenter, confirming the correct enantiomeric form (the S-(+)-isomer) is critical for its therapeutic activity.

The process involves irradiating a high-quality single crystal of this compound with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded. By analyzing the positions and intensities of these diffracted X-rays, the precise coordinates of each atom within the crystal lattice can be determined. This allows for the unambiguous assignment of the S-configuration at the chiral center of the clopidogrel molecule.

While the crystal structure of the specific camphorsulfonate salt is not widely published, studies on other S(+)clopidogrel salts, such as S(+)clopidogrel-picrate, demonstrate the power of this technique. mdpi.com In such analyses, researchers were able to determine the crystal system, space group, and the detailed geometry of the cation-anion interactions, including bond lengths and angles. mdpi.com The determination of the absolute structure is often confirmed by calculating the Flack parameter, which should be close to zero for the correct enantiomer. nih.gov This rigorous structural confirmation is a fundamental component of the compound's characterization, underpinning all subsequent development and quality control measures.

Microscopic and Surface Analysis

The physical properties of the particles of an active pharmaceutical ingredient, such as their size, shape, and surface characteristics, significantly influence the manufacturing process and the performance of the final dosage form.

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface topography. upstate.eduazom.com In the context of this compound, SEM is employed to visualize the morphology—the shape and surface texture—of the crystalline particles. chem-soc.sinih.gov

The technique operates by scanning the sample with a focused beam of electrons. The interactions between these electrons and the atoms in the sample produce various signals that contain information about the sample's surface. upstate.eduupstate.edu By detecting the secondary electrons emitted from the surface, a detailed image of the particle morphology is generated. upstate.edu

Preformulation studies on various clopidogrel acid addition salts, including camphorsulfonate, have utilized SEM to characterize and compare their physical forms. chem-soc.sinih.govresearchgate.net Such analyses reveal critical information about the crystallinity, particle shape (e.g., needle-like, plate-like, or irregular), and the degree of particle agglomeration. This morphological information is vital for understanding the powder's flowability and compressibility, which are key parameters in the manufacturing of solid dosage forms like tablets.

| Parameter | Description | Relevance for this compound |

| Particle Shape | The geometric form of individual particles (e.g., spherical, acicular, tabular). | Influences powder flow, packing density, and compaction behavior during tableting. |

| Surface Texture | The fine-scale features on the particle surface (e.g., smooth, rough, porous). | Affects inter-particle friction, cohesion, and dissolution rate. |

| Agglomeration | The extent to which individual particles adhere to one another. | Impacts powder homogeneity, flow properties, and content uniformity. |

Dynamic Vapor Sorption (DVS) for Hygroscopicity Assessment

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the interaction of a solid material with water vapor, providing a quantitative assessment of its hygroscopicity. americanpharmaceuticalreview.com This is a critical parameter for pharmaceutical substances, as moisture uptake can lead to physical changes (e.g., deliquescence, polymorphic transformation) and chemical degradation, affecting the stability and shelf-life of the drug product.

In a DVS experiment, a sample of this compound is subjected to a precisely controlled, stepwise variation in relative humidity (RH) at a constant temperature. A highly sensitive microbalance continuously measures the change in the sample's mass as it adsorbs or desorbs water. The resulting data is plotted as a sorption-desorption isotherm, which shows the mass change as a function of RH.

A preformulation study that characterized several clopidogrel salts, including this compound, employed DVS to evaluate their moisture uptake. chem-soc.sinih.govresearchgate.net The findings from this research indicated that this compound is not hygroscopic under normal relative humidity conditions. chem-soc.si This low affinity for water is a desirable characteristic, suggesting good physical stability during handling, processing, and storage. In contrast, the same study found that the hydrogen sulfate salts of clopidogrel became very hygroscopic at RH levels above 70%. chem-soc.si

| Clopidogrel Salt | Hygroscopicity Finding | Relative Humidity (RH) Condition |

| Camphorsulfonate (CSA) | Not hygroscopic | Normal RH |

| Besylate | Not hygroscopic | Normal RH |

| Hydrogen Sulfate (HS F1 & F2) | Very hygroscopic | Above 70% RH |

Method Development and Validation for Quality Control

To ensure that each batch of this compound meets the required standards of identity, strength, quality, and purity, robust analytical methods must be developed and validated. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

The development of an HPLC method involves a systematic process of selecting the appropriate stationary phase (column), mobile phase composition, flow rate, and detector wavelength to achieve adequate separation of the active ingredient from any impurities or degradation products. For clopidogrel, reversed-phase HPLC (RP-HPLC) methods are commonly developed. researchgate.netekb.eg

Once developed, the method must undergo a rigorous validation process in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). ekb.eg Validation demonstrates that the analytical procedure is suitable for its intended purpose. The key validation parameters include:

Accuracy: The closeness of the test results to the true value. This is often assessed through recovery studies by spiking a placebo with known amounts of the drug. pharmahealthsciences.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels, including repeatability (intra-day) and intermediate precision (inter-day). pharmahealthsciences.net

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined, respectively, with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, flow rate), providing an indication of its reliability during normal usage. nih.gov

Numerous studies have reported the development and validation of RP-HPLC methods for the quantification of clopidogrel in bulk drug and pharmaceutical formulations, demonstrating the successful application of these principles for routine quality control analysis. researchgate.netnih.gov

| Validation Parameter | Objective | Typical Acceptance Criteria |

| Accuracy | To determine the closeness of the measured value to the true value. | % Recovery typically between 98-102%. |

| Precision | To assess the random error or scatter of the data. | Relative Standard Deviation (RSD) ≤ 2%. |

| Linearity | To confirm a proportional relationship between concentration and response. | Correlation Coefficient (r²) ≥ 0.999. |

| Robustness | To evaluate the method's reliability with minor procedural changes. | System suitability parameters remain within limits. |

Preformulation and Formulation Science: Chemical Interactions

Solubility Behavior and Dissolution Rate Modulation

The solubility and dissolution rate of an API are critical determinants of its oral bioavailability. For clopidogrel (B1663587) salts, these properties are significantly influenced by the surrounding chemical environment, particularly the pH.

The aqueous solubility of clopidogrel acid addition salts, including Clopidogrel Camphorsulfonate, is strongly dependent on pH. chem-soc.si Clopidogrel is a weak base with a pKa of 4.5, and its salts exhibit high solubility in strongly acidic conditions. chem-soc.si Studies on various clopidogrel salts demonstrate that they are very soluble at a low pH, such as pH 1.2 or pH < 3. chem-soc.sijddtonline.info As the pH increases, the solubility sharply declines. fda.gov For instance, the solubility is significantly lower in a phosphate buffer of pH 6.8 due to the formation of the unionized free base form, which has lower solubility. chem-soc.si This pH-dependent solubility is a critical factor in formulation design, as the drug must dissolve in the acidic environment of the stomach to be available for absorption. The dissolution of clopidogrel tablets has been shown to increase with a more acidic dissolution medium. fda.gov

Preformulation studies have compared the solubility of this compound with other acid addition salts like hydrogen sulfate (B86663) (bisulfate), hydrochloride, hydrobromide, and besylate. researchgate.net In aqueous media, this compound and clopidogrel besylate were found to have slightly lower solubility compared to the hydrogen sulfate, hydrochloride, and hydrobromide salts. researchgate.net

The differences in solubility can be partly attributed to the properties of the counter-ions. chem-soc.si The camphorsulfonate (CSA) ion is noted as the largest and most hydrophobic among these common salts. chem-soc.si Furthermore, camphorsulfonic acid is the weakest acid among the acids that form these counter-ions. chem-soc.si During dissolution, all clopidogrel addition salts cause a decrease in the pH of the solution; however, the smallest drop in pH was observed for the besylate and camphorsulfonate salts. chem-soc.si Research has also shown that the (+)-camphorsulfonate salt of clopidogrel possesses excellent solubility, suggesting its suitability for pharmaceutical compositions. google.com

| Clopidogrel Salt | Relative Aqueous Solubility | Counter-Ion Properties |

|---|---|---|

| Hydrogen Sulfate (Forms 1 & 2) | Comparable/High | - |

| Hydrochloride (Form 1) | Comparable/High | - |

| Hydrobromide Hydrate (Form 1) | Comparable/High | - |

| Camphorsulfonate (CSA) | Slightly Lower | Largest and most hydrophobic ion |

| Besylate | Slightly Lower | - |

Advanced Formulation Concepts and Chemical Considerations for this compound

The development of advanced dosage forms for this compound necessitates a deep understanding of the chemical interactions between the active pharmaceutical ingredient (API) and various excipients. These interactions are fundamental to creating stable, effective, and reliable drug delivery systems, particularly those designed for modified release.

Polymer and Surfactant Interactions with the Compound

The formulation of this compound into solid dosage forms often involves the use of polymers and surfactants to control its release profile and enhance its solubility. The chemical nature of these excipients and their interaction with the this compound molecule are critical for the final product's performance.

Hydrophobic polymers, such as Compritol 888 ATO (glyceryl behenate), can also be used to control drug release, often through a different mechanism that involves matrix erosion and drug dissolution from the water-insoluble matrix. jddtonline.info The compatibility of this compound with such polymers is a crucial preformulation consideration to prevent any unwanted chemical reactions that could affect the drug's stability and bioavailability. researchgate.net

Surfactants may be incorporated into this compound formulations to improve the wetting of the drug particles and enhance their dissolution rate, which is particularly important for a drug with pH-dependent solubility. researchgate.netejpps.online A patent for a pharmaceutical composition of this compound lists several surface-active agents, including polysorbates, polyethylene glycols, glycerin, poloxamers, and sodium lauryl sulfate, as potential formulation aids. google.com The interaction between the charged head of an ionic surfactant and the clopidogrel and camphorsulfonate ions, as well as hydrophobic interactions between the surfactant's tail and non-polar regions of the drug molecule, can lead to the formation of micelles or other aggregates that increase the drug's apparent solubility.

The interplay between polymers and surfactants in a formulation is also a critical aspect. The presence of a polymer can influence the critical micelle concentration (CMC) of a surfactant, and vice versa. These interactions can affect the viscosity of the formulation matrix and the diffusion of the drug, thereby modulating its release profile.

| Excipient Class | Example | Potential Interaction with this compound | Effect on Formulation |

| Hydrophilic Polymers | Hydroxypropyl methylcellulose (HPMC), Xanthan Gum | Formation of a hydrogel matrix that controls drug diffusion. Hydrogen bonding between the polymer and drug may occur. | Retards drug release in a concentration-dependent manner. jddtonline.infonih.gov |

| Hydrophobic Polymers | Compritol 888 ATO (Glyceryl Behenate) | Creates a non-erodible or slowly eroding matrix from which the drug leaches out. | Sustains drug release over a prolonged period. jddtonline.info |

| Solubility Enhancing Polymers | Pluronic F127, Poloxamer 407, PEG 6000, Gelucire 50/13 | Formation of solid dispersions where the drug is molecularly dispersed within the polymer, potentially in an amorphous state. | Increases the solubility and dissolution rate of the drug. researchgate.netijpsdronline.com |

| Surfactants | Polysorbates, Poloxamers, Sodium Lauryl Sulfate | Improves wetting of the drug particles and can form micelles to solubilize the drug. | Enhances the dissolution of the drug from the dosage form. google.com |

Chemical Aspects of Modified Release Systems (e.g., Microballoons)

Modified-release systems, such as floating microballoons, are designed to prolong the gastric residence time of a drug, which can be particularly advantageous for compounds like clopidogrel that exhibit better solubility in the acidic environment of the stomach. researchgate.net The chemical principles behind these systems are centered on achieving buoyancy and controlling the rate of drug release.

Floating microballoons are typically hollow, spherical microparticles that can float on the gastric contents. Their formulation involves the use of polymers that encapsulate the drug, along with other excipients that contribute to their floating and release characteristics. The chemical interactions within these systems are complex and critical to their function.

One common approach to induce buoyancy is the incorporation of a gas-generating agent, such as sodium bicarbonate, within the microballoon structure. jddtonline.infonih.gov When the microballoons come into contact with the acidic gastric fluid, a chemical reaction occurs, leading to the formation of carbon dioxide gas:

NaHCO₃ + H⁺ → Na⁺ + H₂O + CO₂↑

This entrapped gas reduces the density of the microballoons, causing them to float. The efficiency of this process depends on the rate of acid penetration into the polymer matrix and the subsequent chemical reaction.

The release of this compound from the microballoons is governed by the properties of the polymer shell. The choice of polymer is crucial; it must be able to form a stable, flexible film that can entrap the gas and the drug. The drug is then released through diffusion through the polymer matrix, erosion of the matrix, or a combination of both mechanisms. The rate of release can be modulated by altering the polymer type, its concentration, and the thickness of the microballoon wall.

For instance, studies on clopidogrel bisulphate have utilized polymers such as HPMC and Compritol 888 ATO in the formulation of floating mini-tablets, which operate on similar principles to microballoons on a larger scale. jddtonline.info The hydrophilic nature of HPMC allows for the formation of a gel barrier that controls water ingress and subsequent drug release, while the hydrophobic nature of Compritol influences matrix erosion. jddtonline.info The combination of these polymers allows for a fine-tuning of the drug release profile. jddtonline.info

The chemical stability of this compound within the microballoon formulation is also a key consideration. The excipients used should not react with the drug in a way that leads to its degradation. Preformulation studies, including drug-excipient compatibility testing, are therefore essential to ensure the development of a stable and effective modified-release dosage form. researchgate.net

| Formulation Component | Chemical Principle | Role in Modified Release System |

| Rate-Controlling Polymer (e.g., HPMC) | Forms a hydrogel layer upon hydration. | Controls the diffusion of water into the system and the subsequent diffusion of the drug out of the system. jddtonline.inforesearchgate.net |

| Gas-Generating Agent (e.g., Sodium Bicarbonate) | Reacts with acidic gastric fluid to produce carbon dioxide gas. | Reduces the density of the dosage form, causing it to float and prolonging gastric residence time. jddtonline.infonih.gov |

| Hydrophobic Polymer (e.g., Compritol 888 ATO) | Forms a lipid-based matrix that is insoluble in gastrointestinal fluids. | Controls drug release through matrix erosion and diffusion of the drug through pores in the matrix. jddtonline.info |

Molecular Pharmacology and Prodrug Activation Mechanisms

Prodrug Biotransformation Pathways

Only a small fraction, approximately 15%, of an administered dose of clopidogrel (B1663587) is converted into its active form through a two-step oxidative process in the liver. The vast majority of the drug is rapidly hydrolyzed to an inactive metabolite. This dual pathway of activation and inactivation is a critical determinant of the drug's efficacy.

The activation of clopidogrel is critically dependent on the cytochrome P450 (CYP) enzyme system in the liver. This biotransformation is a sequential, two-step oxidative process. In the first step, clopidogrel is oxidized to an intermediate metabolite, 2-oxo-clopidogrel. The second step involves the further oxidation of 2-oxo-clopidogrel to generate the active thiol metabolite.

Several CYP isoenzymes are involved in these two steps, with some overlap in their functions. In vitro studies have identified CYP1A2, CYP2B6, and CYP2C19 as capable of mediating the initial conversion of clopidogrel to 2-oxo-clopidogrel. The subsequent transformation of 2-oxo-clopidogrel to the active metabolite is catalyzed by CYP2B6, CYP2C9, CYP2C19, and CYP3A4/5. While many enzymes contribute, CYP2C19 plays a substantial role in both oxidative steps, and CYP3A4 is a major contributor to the second step. The relative importance and specific contribution of each enzyme can be a source of interindividual variability in response to the drug.

| Enzyme | Role in Metabolic Pathway | Reference |

|---|---|---|

| CYP1A2 | Step 1: Clopidogrel → 2-oxo-clopidogrel | |

| CYP2B6 | Step 1: Clopidogrel → 2-oxo-clopidogrel Step 2: 2-oxo-clopidogrel → Active Thiol Metabolite | |

| CYP2C9 | Step 2: 2-oxo-clopidogrel → Active Thiol Metabolite | |

| CYP2C19 | Step 1: Clopidogrel → 2-oxo-clopidogrel Step 2: 2-oxo-clopidogrel → Active Thiol Metabolite | |

| CYP3A4/5 | Step 2: 2-oxo-clopidogrel → Active Thiol Metabolite (Major Contributor) |

The primary metabolic fate of clopidogrel is not activation but rather rapid inactivation through hydrolysis. Approximately 85-90% of the orally administered prodrug is hydrolyzed by human carboxylesterase-1 (CES1) in the liver and intestines. This reaction converts clopidogrel into an inactive carboxylic acid derivative. This inactivation pathway significantly reduces the amount of parent compound available for the crucial two-step activation process by CYP enzymes. Consequently, the activity of CES1 is a major determinant of the bioavailability of clopidogrel's active metabolite and can contribute to variability in patient response. Inhibition of CES1 has been shown to decrease the formation of the inactive carboxylate metabolites, thereby increasing the plasma concentrations of clopidogrel and its active metabolite.

The biotransformation of clopidogrel results in several metabolites, but two are central to its pharmacological activity: 2-oxo-clopidogrel and the active thiol metabolite.

2-oxo-clopidogrel : This is the key intermediate metabolite formed during the first oxidative step catalyzed by CYP enzymes. It is pharmacologically inactive and serves as the substrate for the second, final activation step. A portion of 2-oxo-clopidogrel can also be hydrolyzed by CES1 into an inactive carboxylic acid metabolite, further diverting the pathway from forming the active compound.

Active Thiol Metabolite : This is the final, pharmacologically active product of clopidogrel's metabolic activation. It is generated from 2-oxo-clopidogrel through a P450-dependent oxidative opening of the thiolactone ring. This process yields an unstable sulfenic acid intermediate that is subsequently reduced to the stable, active thiol metabolite. This metabolite, a mixture of diastereoisomers with the H4 isomer being the most clinically significant, is responsible for the drug's antiplatelet effect.

| Metabolite | Formation Pathway | Pharmacological Activity | Reference |

|---|---|---|---|

| Inactive Carboxylic Acid Derivative | Hydrolysis of clopidogrel by CES1 | Inactive | |

| 2-oxo-clopidogrel | CYP-mediated oxidation of clopidogrel | Inactive intermediate | |

| Active Thiol Metabolite (H4) | CYP-mediated oxidation of 2-oxo-clopidogrel | Active (inhibits P2Y12 receptor) |

Molecular Basis of Platelet P2Y12 Receptor Inhibition

The therapeutic effect of clopidogrel is achieved through the specific interaction of its active thiol metabolite with the P2Y12 receptor, a key chemoreceptor for ADP on the platelet surface.

The active thiol metabolite of clopidogrel functions as a selective and irreversible antagonist of the P2Y12 receptor. The reactive thiol group (-SH) on the metabolite forms a covalent disulfide bridge with free cysteine residues on the extracellular domain of the P2Y12 receptor. This covalent bond permanently alters the receptor's conformation, preventing ADP from binding and initiating intracellular signaling. Because the binding is irreversible, the P2Y12 receptor is rendered nonfunctional for the entire lifespan of the platelet, which is approximately 7 to 10 days. This mechanism leads to a sustained antiplatelet effect that is independent of the plasma concentration of the active metabolite once the bond has formed.

The binding of ADP to the P2Y12 receptor is a critical step in amplifying platelet activation and aggregation. By irreversibly blocking the P2Y12 receptor, the active metabolite of clopidogrel disrupts this crucial signaling pathway. P2Y12 receptor activation normally leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, the activation of the major platelet integrin, the glycoprotein (B1211001) (GP) IIb/IIIa complex.

The GP IIb/IIIa complex is the final common pathway for platelet aggregation. When activated, it undergoes a conformational change that allows it to bind fibrinogen, which then acts as a bridge between adjacent platelets, leading to the formation of a platelet thrombus. By preventing P2Y12-mediated signaling, clopidogrel's active metabolite effectively blocks the "inside-out" signaling required for GP IIb/IIIa activation. This disruption prevents fibrinogen binding and, consequently, inhibits platelet aggregation.

Stereochemical Influence on Pharmacological Activity

Clopidogrel is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, known as enantiomers. This stereochemistry is pivotal to its pharmacological action, as only one of the enantiomers is responsible for the therapeutic antiplatelet effect. The drug is administered as a single enantiomer, the S-(+)-clopidogrel, which is a prodrug requiring metabolic activation to exert its effect. nih.govacademie-sciences.fr The stereochemical configuration of the parent compound dictates the formation of the specific active metabolite that can effectively inhibit the P2Y12 receptor on platelets.

Activity of Enantiomers (S-enantiomer, R-enantiomer)

The pharmacological activity of Clopidogrel is exclusively attributed to its S-enantiomer. Following administration, the S-clopidogrel undergoes a two-step oxidative metabolism by hepatic cytochrome P450 (CYP) enzymes to form its active thiol metabolite. researchgate.netbmj.com This active metabolite is itself a specific stereoisomer (H4) which irreversibly binds to the platelet P2Y12 receptor, blocking adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation. researchgate.netresearchgate.net

In stark contrast, the R-enantiomer of clopidogrel is pharmacologically inactive. nih.govubbcluj.ro It does not contribute to the antiplatelet effect. academie-sciences.fr Moreover, preclinical studies in animals have indicated that the R-enantiomer is not only devoid of antithrombotic activity but can also be poorly tolerated, potentially causing convulsions at high doses. nih.govnih.gov This critical difference in the biological activity of the two enantiomers underscores the importance of stereochemistry in the therapeutic action of Clopidogrel. The metabolic pathways are stereoselective, meaning the enzymes involved preferentially convert the S-enantiomer into the active metabolite, while the R-enantiomer does not yield a therapeutically active product. researchgate.net

| Property | S-enantiomer (Clopidogrel) | R-enantiomer (Impurity C) |

|---|---|---|

| Pharmacological Activity | Biologically active prodrug | Biologically inactive |

| Therapeutic Effect | Inhibits platelet aggregation | Devoid of antithrombotic activity nih.govnih.gov |

| Metabolism | Metabolized by CYP enzymes to a pharmacologically active thiol metabolite (H4 isomer) researchgate.netresearchgate.net | Does not form a therapeutically active metabolite |

| Toxicity Profile | Therapeutically utilized | Associated with convulsions at high doses in animal studies nih.govnih.govubbcluj.ro |

Enantiomeric Purity Requirements for Therapeutic Efficacy

Given that the therapeutic benefit of Clopidogrel is derived solely from the S-enantiomer and the R-enantiomer is an undesirable impurity, ensuring high enantiomeric purity is a critical quality attribute for the drug substance and its formulated products. The presence of the R-enantiomer offers no clinical benefit and could potentially contribute to adverse effects. nih.govubbcluj.ro

Regulatory bodies and pharmacopoeias have established strict limits on the allowable amount of the R-enantiomer in Clopidogrel drug products. The United States Pharmacopeia (USP) monograph for Clopidogrel Bisulfate tablets identifies the R-enantiomer as "clopidogrel related compound C". googleapis.com The specifications set forth ensure that patients receive a product that is not only effective but also safe, by minimizing exposure to the inactive and potentially harmful enantiomer. These purity standards are essential for consistent therapeutic efficacy and safety of Clopidogrel Camphorsulfonate. ubbcluj.rogoogleapis.com

| Product Type | Impurity | Specification Limit (Maximum) |

|---|---|---|

| Active Pharmaceutical Ingredient (API) | R-enantiomer (Clopidogrel Related Compound C) | ≤ 1.0% googleapis.com |

| Finished Product (Commercial Tablet) | R-enantiomer (Clopidogrel Related Compound C) | ≤ 1.5% googleapis.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.